Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate
Description
Systematic Nomenclature and IUPAC Classification
The compound is systematically named This compound under IUPAC guidelines. This nomenclature reflects its structural components:
- A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted with four methyl groups at the 2, 2, 6, and 6 positions.
- An acetate ester group (-OCOCH₃) attached to the piperidine ring via a methylene (-CH₂-) bridge at the 4-position.
The molecular formula is C₁₂H₂₃NO₂ , with a molecular weight of 213.32 g/mol. The numbering of the piperidine ring follows IUPAC conventions, prioritizing the nitrogen atom as position 1, with subsequent positions assigned clockwise.
Historical Context of Piperidine Derivatives in Organic Chemistry
Piperidine derivatives have played a pivotal role in organic chemistry since the 19th century. Early work focused on isolating piperidine from natural sources, such as black pepper (Piper nigrum), which contains the alkaloid piperine. The development of synthetic methods for piperidine derivatives accelerated in the mid-20th century, driven by their utility in pharmaceuticals, agrochemicals, and polymers.
The introduction of sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, marked a breakthrough in stabilizing reactive intermediates and radicals. These compounds’ ability to resist oxidative degradation made them valuable in polymerization inhibitors and light stabilizers. This compound emerged as a specialized derivative, combining the steric protection of tetramethylpiperidine with the reactivity of an ester group for further functionalization.
Position Within the 2,2,6,6-Tetramethylpiperidine Chemical Family
This compound belongs to a subfamily of 2,2,6,6-tetramethylpiperidine derivatives distinguished by substituents at the 4-position. Key structural and functional comparisons with related compounds are outlined below:
The acetate ester group in this compound enhances its solubility in organic solvents, enabling its use in homogeneous catalytic systems and facilitating reactions such as transesterification.
Table 1: Comparative Analysis of 2,2,6,6-Tetramethylpiperidine Derivatives
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C12H23NO2/c1-11(2)7-9(6-10(14)15-5)8-12(3,4)13-11/h9,13H,6-8H2,1-5H3 |
InChI Key |
FKYZKBHRIGQHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid
The most direct method involves esterifying (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid (PubChem CID 3877384) with methanol. This acid, with a molecular weight of 199.29 g/mol, undergoes Fischer esterification under acidic conditions:
Procedure :
-
The acid (1.0 eq) is refluxed with excess methanol and a catalytic amount of sulfuric acid () at 70–80°C for 6–8 hours.
-
The reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with sodium bicarbonate (), and the ester is extracted with ethyl acetate.
-
Yields typically range from 70–85%, with purity confirmed by (δ 3.65 ppm for the methoxy group) and IR spectroscopy ( ~1740 cm).
Challenges : Steric hindrance from the tetramethylpiperidine group may slow reaction kinetics, necessitating extended reflux times.
Alkylation of 2,2,6,6-Tetramethylpiperidin-4-yl Derivatives
Alternative routes employ alkylation strategies using 2,2,6,6-tetramethylpiperidin-4-one as a precursor. This ketone is first reduced to the corresponding alcohol, which is then acetylated.
Step 1: Reduction of 2,2,6,6-Tetramethylpiperidin-4-one
The ketone is reduced using sodium borohydride () in ethanol:
Conditions :
Step 2: Acetylation with Methyl Acetyl Chloride
The alcohol reacts with methyl acetyl chloride in the presence of pyridine:
Optimization :
Multicomponent Condensation Reactions
Patents describe multicomponent reactions involving 2,2,6,6-tetramethylpiperidine derivatives, aldehydes, and acetic anhydride. For example:
Key Steps :
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates for sterically hindered intermediates.
-
Nonpolar solvents (e.g., toluene) favor equilibrium-driven esterification, albeit with slower kinetics.
-
Optimal temperatures range from 70°C (for acid-catalyzed esterification) to 120°C (for anhydride-based acetylation).
Catalysts
Analytical Characterization
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The acetate group undergoes hydrolysis under acidic or basic conditions:
-
Acid-catalyzed hydrolysis yields 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid. This reaction typically uses aqueous HCl or H₂SO₄ at reflux temperatures (80–100°C).
-
Base-mediated saponification with NaOH or KOH produces the corresponding carboxylate salt, which can be acidified to isolate the free acid.
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 6h | 2-(2,2,6,6-TMP-4-yl)acetic acid | 85–90% | |
| Basic Hydrolysis | 10% NaOH, reflux, 4h | Sodium 2-(2,2,6,6-TMP-4-yl)acetate | 92% |
Oxidation of the Piperidine Ring
The tetramethylpiperidine moiety can undergo oxidation to form stable nitroxyl radicals, analogous to TEMPO derivatives:
-
Hydrogen peroxide (H₂O₂) with catalytic tungstate or Fe(II) salts oxidizes the piperidine nitrogen to generate 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPON) derivatives .
-
Selectivity : Oxidation preferentially targets the nitrogen center over the ester group under mild conditions (pH 4–6, 25–50°C) .
Condensation Reactions
The compound participates in Knoevenagel-like condensations with aldehydes or ketones:
-
Reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of KOH yields bis-benzylidene derivatives. For example, 3,5-dibenzylidene-2,2,6,6-tetramethylpiperidin-4-ylideneacetate forms via dual aldol condensation .
-
Thiosemicarbazide/semicarbazide coupling produces hydrazine-carbothioamide or carboxamide derivatives, useful in heterocyclic synthesis .
Table 2: Condensation Reaction Examples
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | KOH/EtOH, reflux, 2h | 3,5-Bis(4-Cl-benzylidene)piperidine analog | 94% | |
| Thiosemicarbazide | EtOH, 80°C, 3h | Hydrazinecarbothioamide derivative | 81% |
Transesterification
The methyl ester group is amenable to alcohol exchange:
-
Higher alcohol transesterification (e.g., with isopropyl alcohol) using Ti(IV) isopropoxide catalysts produces bulkier esters, enhancing steric shielding for specialized applications .
Nucleophilic Substitution
The acetate group acts as a leaving group in nucleophilic displacement:
-
Aminolysis with primary amines (e.g., phenethylamine) forms 2-(2,2,6,6-TMP-4-yl)acetamide derivatives. This reaction requires activated mixed carbonates (e.g., NPTC) for efficient coupling .
Thermal Stability and Decomposition
-
Thermolysis : At >135°C, the ester undergoes decarboxylation, releasing CO₂ and generating 2,2,6,6-tetramethylpiperidine derivatives. This property is exploited in polymer stabilization and controlled release applications .
-
Reaction with peroxides : Under radical initiation, the compound participates in chain-breaking antioxidant mechanisms, scavenging alkyl radicals via H-atom transfer .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a stable nitroxyl radical structure, which is derived from 2,2,6,6-tetramethylpiperidine. The steric hindrance provided by the four methyl groups surrounding the nitrogen atom contributes to its stability. This stability allows it to function effectively in various chemical reactions under mild conditions.
Scientific Research Applications
1. Organic Synthesis and Catalysis
Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate is utilized as a radical initiator and oxidation catalyst in organic synthesis. Its ability to facilitate selective oxidation reactions without significant side reactions makes it valuable in synthetic chemistry. Studies indicate that it can effectively interact with various substrates to promote radical reactions.
2. Stabilizers for Organic Materials
The compound has been identified as an effective light stabilizer, heat stabilizer, and oxidation stabilizer for organic materials. It is particularly beneficial in enhancing the stability of synthetic polymers such as polypropylene and polyethylene. The incorporation of this compound into polymer formulations improves their resistance to degradation caused by heat and light exposure .
Case Study 1: Use in Polymer Stabilization
In a study examining the effects of various stabilizers on polypropylene, this compound was included in formulations. The results demonstrated that polymers containing this compound exhibited significantly improved thermal stability and resistance to oxidative degradation compared to those without it. This was measured by assessing the residual tenacity of the samples after exposure to accelerated weathering conditions .
Case Study 2: Catalytic Applications
Another research focused on the catalytic properties of this compound in oxidation reactions. The study highlighted its effectiveness as a catalyst in the oxidation of alcohols to aldehydes and ketones under mild conditions. The compound's ability to maintain high selectivity while minimizing by-products was particularly noted.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| TEMPO | Stable nitroxyl radical used extensively in catalysis; serves as a radical marker. | High reactivity with various substrates. |
| TEMPOL | Reduced form of TEMPO; exhibits antioxidant properties more prominently than TEMPO. | Effective in biological systems. |
| 4-Hydroxy-TEMPO | Hydroxylated derivative; used for improved solubility and reactivity in certain conditions. | Enhanced solubility compared to TEMPO. |
| This compound | Ester functionality enhances solubility and reactivity compared to its analogs. | Unique stability due to steric hindrance from methyl groups. |
Mechanism of Action
The mechanism of action of Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(TMP)acetate and Related Compounds
Key Observations:
Steric and Electronic Effects :
- The TMP group in Methyl 2-(TMP)acetate provides enhanced steric protection compared to unsubstituted piperidine analogs like Ethyl 2-(piperidin-4-yl)acetate. This reduces susceptibility to oxidation and degradation .
- The methacrylate derivative () incorporates a polymerizable double bond, enabling its use in UV-curable resins .
Functional Group Impact :
- The methyl ester in Methyl 2-(TMP)acetate offers hydrolytic stability compared to ethyl esters, making it suitable for long-term applications in harsh environments .
- Bis-TMP naphthalimide () demonstrates how TMP groups enhance photophysical properties, such as resistance to photobleaching and high quantum yield .
Physicochemical and Application-Based Comparisons
Table 2: Physicochemical and Application Data
Key Findings:
- Lipophilicity : The TMP group increases LogP values, enhancing compatibility with hydrophobic matrices (e.g., polyolefins) .
- Thermal Stability : Methyl 2-(TMP)acetate’s hindered structure likely improves thermal stability over unsubstituted analogs, though experimental data are lacking in the provided evidence.
Patent and Industrial Relevance
- Patent Coverage : Methyl 2-(TMP)acetate is part of a broader class of TMP esters (e.g., propionate, butyrate) listed in European patents, emphasizing their utility in stabilizers and specialty chemicals .
Biological Activity
Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate (CAS No. 28310-37-4) is a compound that has garnered interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₃₃NO₂
- Molecular Weight : 213.32 g/mol
- Density : Not available
- Boiling Point : Not available
- LogP : 2.43510
The compound is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and ability to act as a radical scavenger. The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets.
Antioxidant Activity
Research indicates that compounds with a piperidine structure often exhibit antioxidant properties. This compound may function by neutralizing free radicals and reducing oxidative stress in cells.
Anticancer Potential
Studies have shown that related compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of tetramethylpiperidine have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies and Experimental Data
-
Cytotoxicity Assays : In vitro studies have demonstrated that compounds derived from tetramethylpiperidine can effectively reduce the viability of cancer cells, including those from breast and colon cancers. The IC50 values observed in these studies ranged from 10 μM to 50 μM depending on the specific cell line tested .
Compound Cell Line IC50 (μM) This compound HCT116 (Colon Cancer) 25 Related Derivative MCF7 (Breast Cancer) 30 - Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could modulate pathways associated with apoptosis such as the p53 signaling pathway and caspase activation .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor size in xenograft models of cancer .
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate, and how can intermediates be characterized?
- Methodology : A two-step synthesis is commonly employed, starting with nucleophilic substitution of 4-nitro-1,8-naphthalic anhydride with 4-amino-2,2,6,6-tetramethylpiperidine (TMP) in ethanol/DMF, followed by esterification. Intermediate purity is verified via HPLC and -NMR. Key challenges include controlling steric hindrance from the TMP group and minimizing byproducts during esterification. Crystallization conditions (e.g., solvent polarity, temperature) are critical for isolating high-purity products .
- Data Analysis : Monitor reaction progress using TLC with UV-active spots and confirm final structure via X-ray crystallography (e.g., orthogonal Pbca symmetry with disorder modeling) .
Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the TMP-acetate moiety?
- Methodology : Use -NMR to analyze carbonyl resonance shifts (C=O at ~170 ppm) and -NMR to resolve methylene protons adjacent to the ester group (δ 2.5–3.0 ppm). IR spectroscopy confirms ester C=O stretching (~1740 cm). UV-Vis can detect π→π* transitions in conjugated systems (e.g., naphthalimide derivatives) .
Q. How can hydrogen bonding influence the supramolecular assembly of TMP-acetate derivatives?
- Methodology : X-ray diffraction reveals intermolecular N–H⋯O hydrogen bonds (donor-acceptor distance ~3.013 Å) that organize molecules into layered structures parallel to the bc-plane. Steric hindrance from TMP groups prevents π-stacking, favoring edge-to-face T-shaped interactions .
Advanced Research Questions
Q. How do resonance effects and bond-length alternations in the naphthalimide core impact the photostability of TMP-acetate derivatives?
- Methodology : Compare experimental bond lengths (e.g., N2–C5: 1.357 Å vs. C1–C2: 1.460 Å) with DFT-calculated resonance structures. Shorter N2–C5 bonds suggest greater double-bond character, stabilizing the excited state and reducing photodegradation. Time-resolved fluorescence spectroscopy quantifies quantum yields and Stokes shifts .
Q. What strategies resolve disorder in the crystal lattice of TMP-acetate compounds, and how does this affect crystallographic data interpretation?
- Methodology : Use SHELXL for disorder modeling, partitioning occupancy between two conformers (e.g., TMP ring orientations). Refine anisotropic displacement parameters (ADPs) to account for thermal motion. Validate models via residual density maps and R-factor convergence (< 5%) .
Q. Can computational methods predict the catalytic activity of Cu–Cr/γ-AlO in hydrogenating TMP intermediates?
- Methodology : Perform DFT studies to model Cu active sites and Cr dopant effects on H dissociation. Experimental validation: Optimize reaction conditions (e.g., 90% yield at 120°C, 3 MPa H) and characterize catalysts via XRD and XPS to confirm Cu dispersion .
Q. How do steric and electronic modifications to the TMP group alter selectivity in kinase inhibition (e.g., Kir4.1 vs. Kir4.1/5.1)?
- Methodology : Synthesize analogs with fluorinated or bulkier substituents. Use patch-clamp electrophysiology to measure IC values (e.g., 0.97 µM for Kir4.1 vs. 9 µM for Kir4.1/5.1). Molecular docking (AutoDock Vina) identifies key interactions with channel pores .
Data Contradictions and Resolution
Q. Conflicting reports on the anti-quenching properties of TMP-acetate fluorophores: How to reconcile experimental vs. theoretical results?
- Resolution : Discrepancies arise from solvent polarity effects (e.g., DMF vs. aqueous buffers). Conduct fluorescence lifetime imaging (FLIM) in varying media. Cross-validate with TD-DFT calculations of excited-state dynamics .
Q. Divergent catalytic outcomes in TMP-acetate hydrogenation: What factors explain variability in yield (70–90%)?
- Resolution : Characterize catalyst surface area (BET) and reducibility (H-TPR). Variability correlates with Cr doping levels (XPS) and Cu nanoparticle size (TEM). Optimize pre-treatment (H reduction at 300°C) .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Resolving disorder in TMP-acetate derivatives | R-factor < 5%, ADP refinement | |
| DFT/TD-DFT | Predicting resonance and photostability | B3LYP/6-311+G(d,p), solvent polarization | |
| Patch-Clamp Assay | Ion channel selectivity studies | IC at -120 mV, voltage-step protocol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
